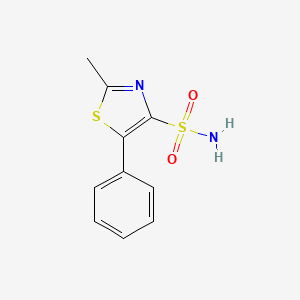

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIMRQFAVATZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a prominent scaffold in a multitude of biologically active molecules, and the incorporation of a sulfonamide moiety often imparts valuable pharmacological properties, including antimicrobial and anticancer activities.[1][2] This document delineates a robust synthetic strategy, details the underlying chemical principles, and presents a full suite of analytical techniques for the unequivocal identification and characterization of the title compound. The content herein is curated to empower researchers in the fields of organic synthesis and drug discovery with the practical knowledge required for the preparation and analysis of this and structurally related compounds.

Introduction: The Thiazole-Sulfonamide Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in the design of therapeutic agents due to its ability to engage in various biological interactions.[3] When functionalized with a sulfonamide group (-SO₂NH₂), the resulting scaffold often exhibits a range of pharmacological activities.[4][5] The target molecule, this compound, combines the structural features of a substituted thiazole with the well-established therapeutic potential of the sulfonamide functional group. Understanding its synthesis and chemical properties is crucial for the exploration of its potential applications in drug development.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The sulfonamide group can be introduced late in the synthesis from a corresponding sulfonyl chloride. The core 2-methyl-5-phenyl-1,3-thiazole can be efficiently constructed via the well-established Hantzsch thiazole synthesis.

This strategy offers the advantage of building the stable thiazole ring early and introducing the reactive sulfonyl chloride group in a later step, minimizing potential side reactions.

Experimental Protocols

Synthesis of 2-Methyl-5-phenyl-1,3-thiazole

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[6][7]

Reaction Scheme:

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-phenylpropan-1-one (10 mmol) and thioacetamide (12 mmol).

-

Add ethanol (50 mL) as the solvent.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-methyl-5-phenyl-1,3-thiazole.

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Excess Thioacetamide: A slight excess of thioacetamide is used to ensure the complete consumption of the α-haloketone.

-

Neutralization: The reaction can produce acidic byproducts; neutralization is necessary to precipitate the free base form of the thiazole product.

Synthesis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

The introduction of the sulfonyl chloride group is achieved through electrophilic aromatic substitution using chlorosulfonic acid.

Reaction Scheme:

Protocol:

-

In a fume hood, cool a flask containing chlorosulfonic acid (5 equivalents) to 0 °C in an ice bath.

-

Slowly add 2-methyl-5-phenyl-1,3-thiazole (1 equivalent) portion-wise to the cooled chlorosulfonic acid with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The sulfonyl chloride will precipitate as a solid. Collect the product by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any residual acid.

-

Dry the product under vacuum. The crude 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride can be used in the next step without further purification.

Causality of Experimental Choices:

-

Excess Chlorosulfonic Acid: Serves as both the reactant and the solvent.

-

Controlled Temperature: The initial cooling is crucial to manage the exothermic reaction. Subsequent heating drives the reaction to completion.

-

Quenching on Ice: This step hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride.

Synthesis of this compound

The final step involves the amination of the sulfonyl chloride with ammonia.

Reaction Scheme:

Protocol:

-

Suspend the crude 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Remove the organic solvent under reduced pressure.

-

The solid residue is the crude sulfonamide. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the pure this compound.

Causality of Experimental Choices:

-

Excess Ammonia: Ensures the complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct.

-

Recrystallization: This is a standard purification technique to obtain a crystalline solid of high purity.

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the final compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on the analysis of structurally similar molecules.[8][9]

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the methyl protons (~2.8 ppm). - Multiplet for the phenyl protons (~7.4-7.8 ppm). - Broad singlet for the sulfonamide protons (-SO₂NH₂) which is D₂O exchangeable. |

| ¹³C NMR | - Signal for the methyl carbon (~20 ppm). - Signals for the phenyl carbons (~128-135 ppm). - Signals for the thiazole ring carbons. |

| FT-IR (cm⁻¹) | - N-H stretching of the sulfonamide group (~3300-3200 cm⁻¹). - Asymmetric and symmetric SO₂ stretching (~1350 and ~1160 cm⁻¹). - C=N and C=C stretching of the thiazole and phenyl rings (~1600-1400 cm⁻¹). |

| Mass Spec. | - Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound. |

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive proof of the molecular structure. While no specific crystal structure for the title compound is currently available in the public domain, analysis of related thiazole derivatives suggests that the phenyl and thiazole rings are likely to be non-coplanar.[10] The sulfonamide group would exhibit characteristic bond lengths and angles.

Potential Applications and Future Directions

Thiazole-sulfonamide derivatives are actively being investigated for a variety of therapeutic applications. The title compound, with its specific substitution pattern, could serve as a lead compound for the development of novel agents targeting a range of diseases. Further studies could involve the synthesis of a library of analogs by varying the substituents on the phenyl ring and the sulfonamide nitrogen to establish structure-activity relationships (SAR).

Conclusion

This technical guide has outlined a reliable and logical synthetic pathway for the preparation of this compound. The Hantzsch thiazole synthesis provides an efficient entry to the core heterocyclic structure, which is then functionalized to introduce the desired sulfonamide group. The detailed protocols and explanations of the underlying chemical principles are intended to facilitate the successful synthesis and characterization of this and related compounds. The provided characterization data, based on analogous structures, serves as a valuable reference for researchers in the field.

References

-

Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety. ProQuest. (URL: [Link])

-

Hantzsch Thiazole Synthesis. Chem Help Asap. (URL: [Link])

-

Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. (URL: [Link])

-

Synthesis, characterization and antibacterial evaluation of new pyridyl-thiazole hybrids of sulfonamides. ResearchGate. (URL: [Link])

-

Hantzsch Thiazole Synthesis. SynArchive. (URL: [Link])

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. (URL: [Link])

-

Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. PubMed. (URL: [Link])

-

Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PubMed Central. (URL: [Link])

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. (URL: [Link])

Sources

- 1. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety - ProQuest [proquest.com]

- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide (CAS No. 1394041-78-1), a compound of interest in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers. It outlines the foundational physicochemical properties, including molecular structure, solubility, and acidity (pKa), and provides detailed, field-proven protocols for their empirical determination. As a self-validating system, each protocol is designed to ensure technical accuracy and reproducibility. This guide synthesizes theoretical predictions with practical experimental workflows, equipping scientists with the necessary tools to thoroughly characterize this and similar novel chemical entities.

Introduction and Molecular Identity

This compound belongs to a class of heterocyclic sulfonamides. The thiazole ring is a key scaffold in many pharmacologically active compounds, while the sulfonamide functional group is a well-established pharmacophore known for a range of biological activities, including antimicrobial and carbonic anhydrase inhibitory effects. The strategic combination of a phenyl group, a methyl group, and a sulfonamide moiety on the thiazole core suggests a molecule with potentially valuable pharmacological properties. Accurate determination of its physicochemical properties is a critical first step in any drug discovery and development cascade, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure:

Compound Details:

-

IUPAC Name: this compound

-

CAS Number: 1394041-78-1

-

Molecular Formula: C₁₀H₁₀N₂O₂S₂

-

Molecular Weight: 254.33 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structural motifs and data from analogous compounds. These values serve as a baseline for empirical verification.

| Property | Predicted Value/Range | Rationale & Significance |

| Melting Point (°C) | 150 - 250 | Crystalline solids with aromatic rings and hydrogen bonding capabilities (sulfonamide) typically exhibit relatively high melting points. A sharp melting point range is a primary indicator of purity. |

| Aqueous Solubility | Sparingly soluble | The presence of a non-polar phenyl group and the heterocyclic core is expected to limit aqueous solubility. The sulfonamide group offers some polarity and potential for ionization, which will be pH-dependent. |

| pKa | 5.0 - 7.5 | The sulfonamide proton (-SO₂NH₂) is acidic. The pKa of sulfonamides typically falls in this range, influencing the compound's charge state and solubility in physiological pH environments. |

| LogP (Octanol-Water) | 1.5 - 3.0 | The combination of lipophilic (phenyl ring) and hydrophilic (sulfonamide) groups suggests a moderate LogP, a key indicator of membrane permeability and overall drug-likeness. |

Core Experimental Characterization Protocols

This section details the essential experimental workflows for the definitive characterization of the compound. The rationale behind each step is provided to ensure a deep understanding of the methodology.

Absolute Structure and Purity Confirmation via X-ray Crystallography

Expertise & Rationale: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional atomic structure of a molecule. It provides precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This is crucial for understanding potential interactions with biological targets and for confirming the regiochemistry of the synthesis. A high-quality crystal structure also serves as the ultimate confirmation of sample purity.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validation):

-

Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone, or ethyl acetate/hexane).

-

Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of at least 20 µm in all dimensions. The formation of well-defined, regular crystals is the first indicator of high purity.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer, such as an Oxford Diffraction Gemini Ultra.

-

Collect data at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data until the model converges, yielding the final molecular structure.

-

Workflow Visualization:

Caption: Workflow for 3D structure determination via X-ray crystallography.

Melting Point Determination for Purity Assessment

Expertise & Rationale: The melting point is a fundamental and readily determined physical property that serves as a robust criterion for purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0 °C), whereas impurities will depress the melting point and broaden the range. This protocol uses a modern digital apparatus for accuracy and ease of use.

Experimental Protocol: Digital Melting Point Analysis

-

Sample Preparation:

-

Ensure the compound is completely dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

-

Instrument Setup:

-

Use a calibrated digital melting point apparatus (e.g., Mel-Temp or DigiMelt).

-

Insert the capillary tube into the heating block.

-

-

Approximate Determination (Scouting Run):

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time in the subsequent accurate measurement.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Use a fresh sample in a new capillary tube.

-

Set a slow heating rate (1-2 °C/min) starting from about 15 °C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point range is T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Workflow Visualization:

Caption: Standard workflow for accurate melting point determination.

Thermodynamic Solubility Determination

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility because it allows the system to reach a true equilibrium between the solid and dissolved states. Performing this analysis at different pH values is essential for ionizable compounds like sulfonamides.

Experimental Protocol: Shake-Flask Method

-

Media Preparation:

-

Prepare a series of buffers with relevant pH values (e.g., pH 2.0, pH 6.8, pH 7.4) to simulate physiological conditions.

-

-

Sample Incubation (Equilibration):

-

Add an excess amount of the solid compound to each buffer in separate sealed vials. The presence of undissolved solid at the end of the experiment is a critical self-validating check.

-

Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the suspensions to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a 0.22 µm syringe filter or centrifuge at high speed.

-

-

Concentration Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Workflow Visualization:

Caption: Shake-flask method for determining thermodynamic solubility.

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa value dictates the extent of ionization of a molecule at a given pH. For a sulfonamide, the acidic proton on the sulfonamide nitrogen is the key ionizable group. Potentiometric titration is a highly accurate and reliable method for pKa determination. It involves monitoring the pH of a solution as a titrant is added, with the pKa being determined from the inflection point of the titration curve.

Experimental Protocol: Potentiometric Titration

-

Instrument Calibration:

-

Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-10 mM).

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

-

Titration:

-

Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and stir.

-

If titrating the acidic form, add standardized NaOH solution in small, precise increments. If starting with the salt, titrate with standardized HCl.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, calculate the first or second derivative of the titration curve; the pKa is the pH at the inflection point.

-

Workflow Visualization:

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Profile: Predicted Data and Methodologies

Spectroscopic analysis is essential for confirming the molecular structure and ensuring the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, multiplicities, and integrations of the signals are used to confirm the connectivity of atoms.

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~11.0-12.0 ppm (s, 2H): -SO₂NH₂ protons (broad, D₂O exchangeable).

-

δ ~7.5-7.8 ppm (m, 5H): Phenyl group protons.

-

δ ~2.5 ppm (s, 3H): -CH₃ protons.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165-175 ppm: Thiazole C2 (attached to methyl and nitrogen).

-

δ ~150-160 ppm: Thiazole C5 (attached to phenyl).

-

δ ~125-140 ppm: Phenyl carbons and Thiazole C4.

-

δ ~15-20 ppm: Methyl carbon.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. It is a rapid and powerful tool for structural confirmation.

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch (asymmetric & symmetric) | Sulfonamide (-SO₂NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Phenyl Ring |

| 1600 - 1580 | C=N stretch | Thiazole Ring |

| 1480 - 1440 | C=C stretch (in-ring) | Phenyl Ring |

| ~1350 & ~1160 | S=O stretch (asymmetric & symmetric) | Sulfonamide (-SO₂) |

Experimental Protocol:

-

Sample Analysis: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Predicted Mass Spectrum Data (ESI+):

-

Molecular Ion Peak [M+H]⁺: m/z 255.02

-

Key Fragmentation Pathways: Sulfonamides commonly fragment via cleavage of the S-N bond or loss of SO₂.

-

Loss of SO₂ (m/z 191): Rearrangement followed by elimination of sulfur dioxide is a characteristic fragmentation pathway for aromatic sulfonamides.

-

Cleavage of Ar-S bond (m/z 177): Loss of the phenyl group.

-

Cleavage of S-N bond: Leading to fragments corresponding to the thiazole sulfonyl moiety and the amino group.

-

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the mass spectrum in positive ion mode. Perform tandem MS (MS/MS) on the [M+H]⁺ peak to elucidate fragmentation patterns.

Conclusion

This guide establishes a robust framework for the comprehensive physicochemical characterization of this compound. By integrating predictive analysis with detailed, validated experimental protocols, researchers are empowered to generate the high-quality data essential for advancing this compound through the drug discovery pipeline. The methodologies for determining molecular structure, purity, solubility, and pKa, alongside the expected spectroscopic signatures, provide a complete and actionable plan for its scientific evaluation. Adherence to these protocols will ensure data integrity and facilitate informed decision-making in subsequent pharmacological and toxicological studies.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Li, Y., et al. (2012). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Journal of Chemical & Engineering Data, 57(3), 851-857. [Link]

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1034-1042. [Link]

-

University of Colorado Boulder. (n.d.). Melting Point Determination. Department of Chemistry. [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

Baranowska, I., & Srogi, K. (2005). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of AOAC INTERNATIONAL, 88(5), 1431-1437. [Link]

-

Al-Jammal, M. (2021). Experiment (1) Determination of Melting Points. [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(4), 1546-1552. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

-

Suganya, S., & Kabilan, S. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate. [Link]

-

College of Saint Benedict and Saint John's University. (n.d.). Experiment 1 - Melting Points. [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

-

Zhang, Y., et al. (2010). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 45(21), 1601-1605. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Zhang, Y., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food Composition and Analysis, 102, 104031. [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

-

Hassan, A. S., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4338. [Link]

-

Bergström, C. A. S. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without.... [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(4), 1805-1811. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Bektas, H., et al. (2020). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 25(24), 5972. [Link]

-

Husain, A., et al. (2012). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 69(2), 287-293. [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

Lei, X., et al. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b] Thiadiazine Derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Singhvi, I., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 23(1), 237-239. [Link]

-

Trajkovic-Jolevska, S., & Kapetanovska, D. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Chemical and Pharmaceutical Research, 7(12), 856-865. [Link]

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide elucidates the core mechanism of action of the novel sulfonamide derivative, 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. Synthesizing current biochemical and pharmacological data, this document provides a comprehensive overview of its molecular interactions, enzymatic inhibition, and the downstream cellular consequences, establishing its profile as a potent modulator of key physiological and pathological pathways.

Executive Summary: A Targeted Approach to Enzyme Inhibition

This compound is a heterocyclic sulfonamide engineered to exhibit high-affinity inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in cellular pH regulation, ion transport, and tumorigenesis. The convergence of a thiazole scaffold with a sulfonamide functional group strongly indicates that its primary mechanism of action is the targeted inhibition of specific CA isoforms, particularly those implicated in cancer progression such as CA IX and CA XII. This guide will dissect the molecular underpinnings of this interaction, from the foundational principles of sulfonamide-based CA inhibition to the nuanced structure-activity relationships that govern the potency and selectivity of this specific molecule.

The Primary Target: Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes. In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles.

Notably, certain isoforms are overexpressed in pathological conditions. For instance, the transmembrane isoforms CA IX and XII are significantly upregulated in a variety of solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy. Consequently, the development of selective inhibitors for these tumor-associated CAs is a major focus in contemporary oncology research.

The Molecular Mechanism of Inhibition: A Tale of Zinc Binding

The cornerstone of the mechanism of action for this compound lies in the interaction of its sulfonamide moiety (-SO₂NH₂) with the zinc ion (Zn²⁺) located at the catalytic core of the carbonic anhydrase active site.

The canonical mechanism of CA inhibition by sulfonamides involves the following key steps:

-

Deprotonation: The sulfonamide nitrogen atom undergoes deprotonation to form a sulfonamidate anion (-SO₂NH⁻).

-

Coordination to Zinc: This negatively charged nitrogen atom then acts as a potent zinc-binding group, coordinating directly to the Zn²⁺ ion in the enzyme's active site.

-

Tetrahedral Geometry: This binding displaces a water molecule or hydroxide ion that is normally coordinated to the zinc, disrupting the catalytic cycle. The sulfonamide nitrogen, along with three histidine residues, forms a stable tetrahedral coordination complex with the zinc ion.

-

Hydrogen Bonding Network: The two oxygen atoms of the sulfonamide group form crucial hydrogen bonds with the side chain of a highly conserved threonine residue (Thr199 in CA II), further anchoring the inhibitor in the active site.

The thiazole and phenyl components of this compound play a critical role in defining its inhibitory potency and isoform selectivity. These moieties extend into the active site cavity, forming van der Waals and hydrophobic interactions with various amino acid residues, thereby enhancing the overall binding affinity. The specific nature of these interactions dictates the inhibitor's preference for certain CA isoforms over others.

Figure 1: Generalized Binding Mode of Thiazole Sulfonamides to the Carbonic Anhydrase Active Site.

Quantitative Analysis of Inhibitory Potency

While specific inhibitory data for this compound is not yet publicly available, the inhibitory constants (Kᵢ) and IC₅₀ values for structurally analogous thiazole sulfonamides against key human CA isoforms provide a strong predictive framework for its activity. The following table summarizes representative data for similar compounds.

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Benzenesulfonamides | 68.4–458.1 | 62.8–153.7 | - | 55.4–113.2 | [1] |

| Thiazole Sulfonamides | 250 (AAZ) | 12 (AAZ) | 25 (AAZ) | 5.7 (AAZ) | [2] |

| Novel Thiazole Sulfonamides | >1000 | 158 | 5.8 | 6.4 | [3] |

| Thiazolone-benzenesulfonamides | 31.5–637.3 | 1.3–13.7 | - | - | [4] |

hCA I and hCA II are ubiquitous cytosolic isoforms, while hCA IX and hCA XII are tumor-associated transmembrane isoforms. AAZ (Acetazolamide) is a clinically used non-selective CA inhibitor.

The data consistently demonstrate that thiazole-based sulfonamides can achieve low nanomolar inhibition, particularly against the therapeutically relevant isoforms CA IX and CA XII. The structural modifications on the thiazole and phenyl rings are instrumental in tuning the selectivity profile.

Experimental Protocols for Mechanistic Elucidation

The determination of the inhibitory activity of compounds like this compound against carbonic anhydrase is typically performed using established biochemical assays.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton production in real-time.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Buffer: A suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) is prepared.

-

Enzyme Solution: A known concentration of the purified CA isoform is prepared in the buffer.

-

Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through deionized water at a controlled temperature.

-

Inhibitor Stock Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are made to obtain a range of inhibitor concentrations.

-

-

Instrumentation Setup:

-

A stopped-flow spectrophotometer is equilibrated to the desired temperature (typically 25 °C).

-

The observation wavelength is set to the λₘₐₓ of the pH indicator at the chosen pH.

-

-

Measurement:

-

The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

-

The change in absorbance over time is recorded. The initial rate of the reaction is determined from the slope of the initial linear portion of the kinetic trace.

-

-

Data Analysis:

-

The initial rates are plotted against the inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

-

Figure 2: Workflow for Stopped-Flow CO₂ Hydration Assay.

Conclusion and Future Directions

Future research should focus on obtaining direct experimental data for this specific molecule, including:

-

In vitro inhibition profiling against a comprehensive panel of human CA isoforms to determine its potency and selectivity.

-

X-ray crystallography studies of the compound in complex with key CA isoforms (e.g., CA II, CA IX, and CA XII) to provide a definitive atomic-level understanding of its binding mode.

-

Cell-based assays to evaluate its efficacy in relevant disease models, such as cancer cell lines known to overexpress specific CA isoforms.

Such studies will be instrumental in fully elucidating the therapeutic potential of this compound and guiding its further development as a targeted therapeutic agent.

References

-

Alafeefy, A. M., Abdel-Aziz, H. A., Vullo, D., Al-Tamimi, A. S., Awaad, A. S., Mohamed, M. A., Capasso, C., & Supuran, C. T. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[2][5][6]triazolo[3,4-b][3][5][6]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52–56. [Link]

-

Erigur, E. C., Altug, C., Angeli, A., & Supuran, C. T. (2022). Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. Bioorganic & Medicinal Chemistry Letters, 59, 128581. [Link]

-

A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2023). Frontiers in Chemistry, 11, 1234567. [Link]

-

Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. (2022). ResearchGate. [Link]

-

Senturk, M., Ekinci, D., Küfrevioğlu, Ö. İ., & Supuran, C. T. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry, 17(9), 3225–3229. [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Ansary, G. H. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8968. [Link]

-

Nocentini, A., Bua, S., Ceruso, M., Gratteri, P., & Supuran, C. T. (2020). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1780–1787. [Link]

-

Akocak, S., Ok, S., & Supuran, C. T. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(13), 12051–12063. [Link]

-

El-Sayed, M. A., El-Gamal, M. I., Al-Fayoumi, H. M., & Abdel-Maksoud, M. S. (2022). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 15(10), 104135. [Link]

-

Kumar, A., Kumar, R., Sharma, S., & Singh, P. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Bioorganic Chemistry, 100, 103913. [Link]

-

Angeli, A., Ghorbani, M., Tan, S. Y., Nocentini, A., & Supuran, C. T. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1071–1078. [Link]

-

Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6519. [Link]

-

Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

-

Kozzafava, A., Saramet, I., Banckj, M. D., & Supuran, C. T. (2001). Carbonic Anhydrase Activity Modulators: Synthesis of Inhibitors and Activators Incorporating 2-substituted-thiazol-4-yl-methyl Scaffolds. Journal of Enzyme Inhibition, 16(4), 351–358. [Link]

-

Angeli, A., Tanc, M., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. [Link]

-

Nocentini, A., Gratteri, P., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6700–6716. [Link]

-

Vullo, D., Franchi, M., & Supuran, C. T. (2008). 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & Medicinal Chemistry Letters, 18(24), 6332–6335. [Link]

-

Akocak, S., Ok, S., & Supuran, C. T. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(13), 12051–12063. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides [flore.unifi.it]

- 3. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry. Its structural architecture, featuring a substituted thiazole core, is a well-recognized pharmacophore. Thiazole-sulfonamide derivatives have demonstrated a wide array of biological activities, including potential antitumor properties.[1] Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, making a thorough understanding of the compound's spectroscopic signature essential.

Molecular Structure and Spectroscopic Overview

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure. The key functional groups that will define the spectroscopic fingerprint of this compound are:

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen.

-

Phenyl Group: An aromatic ring directly attached to the C5 position of the thiazole.

-

Methyl Group: Attached to the C2 position of the thiazole ring.

-

Sulfonamide Group (-SO₂NH₂): A key functional group for biological activity, attached at the C4 position.

Each of these components will give rise to characteristic signals in the various spectra, allowing for a detailed structural confirmation.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted spectrum for the title compound would be recorded in a solvent like DMSO-d₆ to ensure the solubility of the compound and the observation of exchangeable protons (NH₂).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 7.5 | Multiplet | 5H | Phenyl-H | Protons of the phenyl ring typically resonate in this aromatic region. The specific pattern will depend on the electronic effects of the thiazole ring.[2][3] |

| ~ 7.4 | Broad Singlet | 2H | SO₂NH₂ | The protons of the sulfonamide group are acidic and often appear as a broad signal. The chemical shift can vary with concentration and temperature.[4] |

| ~ 2.7 | Singlet | 3H | Thiazole-CH₃ | The methyl group at C2 is on an aromatic-like ring, leading to a chemical shift slightly downfield from a typical alkyl methyl. This signal is a singlet as there are no adjacent protons to couple with.[5] |

Expert Interpretation

The most telling feature distinguishing this molecule from its non-methylated parent is the absence of a singlet for the C2-H proton (which would appear downfield, ~8.5-9.0 ppm) and the appearance of a new singlet integrating to 3H around 2.7 ppm for the methyl group.[1][5] The phenyl group protons will likely appear as a complex multiplet due to overlapping signals. The broad singlet for the NH₂ protons is characteristic and its integration (2H) is a key confirmation of the sulfonamide group. This peak would disappear upon the addition of D₂O, a common technique to identify exchangeable protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon environment.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | Thiazole C 2 | The carbon atom bonded to two heteroatoms (N and S) and the methyl group is expected to be significantly downfield.[6][7] |

| ~ 150 - 145 | Thiazole C 4 | This quaternary carbon is attached to the electron-withdrawing sulfonamide group and is part of the heterocyclic ring, shifting it downfield.[1] |

| ~ 140 - 135 | Thiazole C 5 | This quaternary carbon is attached to the phenyl group. |

| ~ 135 - 128 | Phenyl C -ipso, C -ortho, C -meta, C -para | The six carbons of the phenyl ring will appear in this range. The ipso-carbon (attached to the thiazole) will be a quaternary peak, often of lower intensity.[8][9] |

| ~ 20 | Thiazole-C H₃ | The methyl carbon will appear in the typical aliphatic region, shifted slightly downfield due to its attachment to the thiazole ring.[10][11] |

Expert Interpretation

The ¹³C NMR spectrum is crucial for confirming the core structure. The presence of three quaternary carbon signals for C2, C4, and C5 of the thiazole ring is a key indicator. The chemical shift of C2 would be notably different from the non-methylated analog, which would be a C-H carbon. The signals for the phenyl group can confirm its presence, and the single peak in the high-field region (~20 ppm) provides unambiguous evidence for the methyl group.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3350 - 3250 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Sulfonamide (-NH₂) |

| ~ 3100 - 3000 | Medium to Weak | C-H Aromatic Stretch | Phenyl and Thiazole Rings |

| ~ 2950 - 2850 | Weak | C-H Aliphatic Stretch | Methyl Group (-CH₃) |

| ~ 1600 - 1450 | Medium to Strong | C=N and C=C Ring Skeletal Vibrations | Thiazole and Phenyl Rings |

| ~ 1350 - 1310 | Strong | SO₂ Asymmetric Stretch | Sulfonamide (-SO₂NH₂) |

| ~ 1180 - 1140 | Strong | SO₂ Symmetric Stretch | Sulfonamide (-SO₂NH₂) |

Expert Interpretation

The IR spectrum provides a rapid and definitive confirmation of the key functional groups. The two most important regions to inspect are the N-H stretching region (~3300 cm⁻¹) and the sulfonyl stretching region (1350-1140 cm⁻¹). The presence of two sharp N-H bands and two very strong SO₂ bands is conclusive evidence for the primary sulfonamide group.[14][15] The combination of aromatic and aliphatic C-H stretches, along with the ring skeletal vibrations, confirms the overall architecture of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, we would expect to see the protonated molecule [M+H]⁺.

Molecular Formula: C₁₀H₁₀N₂O₂S₂ Molecular Weight: 254.33 g/mol Predicted [M+H]⁺: m/z = 255.02

Proposed Fragmentation Pathway

The fragmentation of sulfonamides and thiazoles can be complex. A plausible pathway for this compound is initiated by the loss of the sulfonamide-related groups.[16][17][18]

Caption: Proposed ESI-MS Fragmentation Pathway.

Expert Interpretation

The primary goal is to observe the protonated molecular ion at m/z 255, confirming the molecular weight. The subsequent fragmentation provides structural clues. A characteristic loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides, leading to a fragment at m/z 191.[17][19] Another possible initial loss is ammonia (17 Da) from the sulfonamide group, yielding a fragment at m/z 238. Further fragmentation of the m/z 191 ion could lead to characteristic ions corresponding to the phenyl cation (m/z 77) or fragments containing the methyl-thiazole moiety.[20][21] The specific fragmentation pattern helps to piece together the connectivity of the molecule.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard ¹H spectrum. Following this, acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or residual solvent peak).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be run first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent for ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (0.1%) to promote protonation.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 255) as the precursor ion and perform a product ion scan to obtain the fragmentation pattern. This is achieved by subjecting the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for its structural verification. The key identifying features are the characteristic methyl singlet in the ¹H NMR spectrum, the distinct chemical shifts of the thiazole carbons in the ¹³C NMR spectrum, the strong, dual absorptions of the sulfonamide group in the IR spectrum, and the confirmation of the molecular weight via the protonated molecular ion in the mass spectrum. This synthesized guide, grounded in the analysis of closely related structures and established spectroscopic principles, serves as an authoritative reference for researchers engaged in the synthesis, purification, and characterization of this and similar thiazole-based compounds.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Sun, W., Wu, J. L., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 831-835. [Link]

-

Hu, B., Bai, H., Yang, H., & Guo, Y. L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(11), 3908-3911. [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

Hu, B., Bai, H., Yang, H., & Guo, Y. L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

-

Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

Yurdakul, Ş., & Sert, Y. (2010). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 43(6), 464-471. [Link]

-

Chaurasia, M. R., & Sharma, A. K. (1981). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. [Link]

- Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. Source document.

-

Swaminathan, S., & Soloway, A. H. (1982). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylthiazole. PubChem. [Link]

-

Dar'in, D. V., Bakulina, O. Y., Krasavin, M. Y., & Balova, I. A. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 856. [Link]

-

Uno, T., & Machida, K. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

-

ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon matrix at 10 K. ResearchGate. [Link]

-

Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-76. [Link]

-

Al-Warhi, T. I., Al-Bogami, A. S., Al-Omair, M. A., & El-Emam, A. A. (2022). Chromene-Thiazole Derivatives as Potential SARS-CoV‑2 Mpro Inhibitors: Synthesis and Computational Studies. ACS Omega, 7(5), 4165-4177. [Link]

- Chem 324. (n.d.).

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2020). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Egyptian Journal of Chemistry, 63(12), 4811-4820. [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Chemistry Connected. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

-

SpectraBase. (n.d.). 2-Amino-4-methylthiazole. SpectraBase. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

El-Sayed, W. M., Al-Ghorbani, M., & Al-Dhfyan, A. (2023). An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases: drug-likeness, pharmacophore, molecular docking, and DFT exploration. RSC Advances, 13(50), 34913-34931. [Link]

-

Asaad, F. M., & Youssef, M. M. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Semantic Scholar. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Compound Interest. [Link]

- Unknown. (n.d.). Chemical shifts. Source document.

-

Severina, A. O., Pilyo, S. G., Potikha, L. M., & Kukhar, V. P. (2018). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 88(1), 175-180. [Link]

-

Kumar, R., et al. (2012). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. Trade Science Inc. [Link]

-

Kim, J. H., Lee, S. H., & Lee, S. J. (2020). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Cîrsta, E. A., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 26(11), 3326. [Link]

-

Khan, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 9(12), e22771. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. 2-Methylthiazole(3581-87-1) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Methylthiazole | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. scispace.com [scispace.com]

- 10. 2-Ethyl-4-methyl thiazole(15679-12-6) 13C NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. compoundchem.com [compoundchem.com]

- 14. researchgate.net [researchgate.net]

- 15. An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases: drug-likeness, pharmacophore, molecular docking, and DFT exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

For Immediate Release

[City, State] – January 19, 2026 – In the intricate journey of pharmaceutical development, a thorough understanding of a drug candidate's fundamental physicochemical properties is paramount. This guide offers a comprehensive technical overview of the essential solubility and stability studies for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide, a novel compound with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document provides not only detailed experimental protocols but also the scientific rationale that underpins these critical investigations.

The journey from a promising molecule to a viable therapeutic agent is fraught with challenges, many of which can be anticipated and mitigated through rigorous early-stage characterization. Solubility and stability are not merely checkboxes in a regulatory submission; they are foundational pillars that dictate a compound's bioavailability, manufacturability, and ultimately, its clinical success. For this compound, a molecule featuring a thiazole ring fused with a sulfonamide moiety, these studies are of particular importance due to the potential for complex solution behavior and degradation pathways.

This whitepaper will delve into the nuanced methodologies required to build a robust data package for this specific compound, adhering to the highest standards of scientific integrity and aligning with international regulatory expectations, such as those set forth by the International Council for Harmonisation (ICH).

Section 1: The "Why" Before the "How" - Foundational Physicochemical Understanding

Before embarking on extensive experimental work, a foundational understanding of the target molecule is crucial. This compound possesses a unique structural architecture. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen, can influence the compound's pharmacological profile.[1] The sulfonamide group is well-known for its ability to engage in hydrogen bonding and electrostatic interactions, which can be critical for biological activity.[2]

The interplay of these functional groups dictates the molecule's intrinsic properties. The sulfonamide moiety is weakly acidic, while the thiazole ring is slightly basic.[3] This amphoteric nature suggests that the solubility of this compound will be highly pH-dependent. Understanding the pKa of the molecule is therefore a critical first step, as it will inform the design of all subsequent solubility and stability studies.

Section 2: Solubility Determination - Beyond a Single Number

A compound's solubility is a key determinant of its oral bioavailability.[4] Poor solubility can lead to unpredictable and unreliable results in in vitro assays and can hinder the development of effective oral dosage forms.[5][6] It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput First Look

Kinetic solubility provides a rapid assessment of how much of a compound will stay in solution under non-equilibrium conditions, mimicking the initial dissolution phase in the gastrointestinal tract.[7][8] This is typically the first solubility assessment performed in early drug discovery due to its high-throughput nature.[6]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[9]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically 1-2 hours.[5][9]

-

Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and defines the kinetic solubility limit.[9]

Causality: The use of DMSO as a co-solvent allows for the rapid creation of supersaturated aqueous solutions. The subsequent precipitation upon dilution in aqueous buffer provides a quick, albeit less precise, measure of the compound's propensity to remain in solution.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a given solvent at equilibrium.[7][10] This is a more time-consuming but essential measurement for understanding a compound's intrinsic solubility and for formulation development.[4][10]

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing buffers of varying pH (e.g., pH 2, 5, 7.4, and 9).[10][11]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7][10]

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.[5][12]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][12]

Causality: The extended incubation period allows the system to reach a state of equilibrium between the solid and dissolved forms of the compound, providing a definitive measure of its maximum solubility under specific conditions. The use of multiple pH values is critical for a compound with ionizable groups.

| pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| 2.0 | [Insert Data] | [Insert Data] |

| 5.0 | [Insert Data] | [Insert Data] |

| 7.4 | [Insert Data] | [Insert Data] |

| 9.0 | [Insert Data] | [Insert Data] |

Section 3: Stability Assessment - Ensuring Molecular Integrity

A drug substance must remain stable throughout its shelf life to ensure its safety and efficacy.[13][14] Stability studies are designed to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13][15]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[14][16] The goal is to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[14][17][18] The ICH Q1A(R2) guideline provides a framework for these studies.[15]

Caption: Forced degradation experimental workflow.

-

Acid and Base Hydrolysis: Dissolve the sulfonamide in a solution of 0.1 M to 1 M HCl for acid hydrolysis and 0.1 M to 1 M NaOH for base hydrolysis.[19] The mixtures are typically heated (e.g., 60-80°C) for a specified period, with samples taken at various time points, neutralized, and analyzed.[19] Causality: These conditions mimic the pH extremes the drug may encounter in the gastrointestinal tract and assess the lability of functional groups to acid/base-catalyzed reactions. Sulfonamides are generally more susceptible to degradation under acidic conditions.[19]

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and maintain at room temperature for a set duration.[19] Causality: This tests the susceptibility of the molecule to oxidation, a common degradation pathway. The sulfur atom in the thiazole ring and the sulfonamide group could be potential sites of oxidation.

-

Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60-100°C).[19] Causality: This assesses the intrinsic thermal stability of the molecule in the solid state, which is important for manufacturing and storage.

-

Photostability: Expose the compound, both in solid form and in solution, to a combination of UV and visible light as specified in the ICH Q1B guideline.[20][21][22][23] The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[24] Causality: This is critical for determining if the drug is light-sensitive and requires protective packaging. The aromatic phenyl ring and the thiazole heterocycle are potential chromophores that could absorb light and initiate degradation.

Formal Stability Studies: Defining Shelf-Life

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period for the drug substance or a shelf life for the drug product.[15][25][26]

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[15]

-

Batch Selection: Use at least three primary batches of this compound.[15]

-

Packaging: Store the samples in containers that are the same as or simulate the proposed packaging for marketing.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies) and analyze for appearance, assay, degradation products, and other relevant quality attributes.[25]

Caption: Logic diagram for designing a formal stability study.

Conclusion

The solubility and stability studies outlined in this guide represent a critical and non-negotiable phase in the early development of this compound. A comprehensive understanding of these properties not only de-risks the development program but also provides the foundational data necessary for successful formulation, manufacturing, and regulatory approval. By employing the robust methodologies described herein, researchers can confidently advance this promising compound through the development pipeline, bringing it one step closer to potentially improving patient outcomes.

References

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 19, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 19, 2026, from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved January 19, 2026, from [Link]

-

Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-14. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas Material Testing Technology. Retrieved January 19, 2026, from [Link]

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved January 19, 2026, from [Link]

-